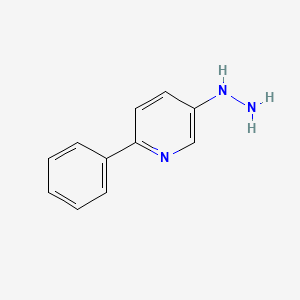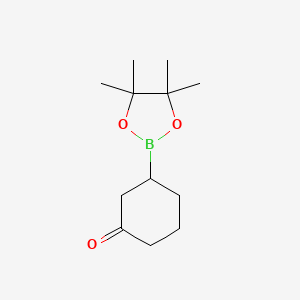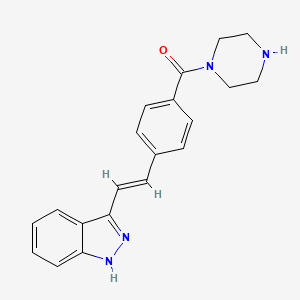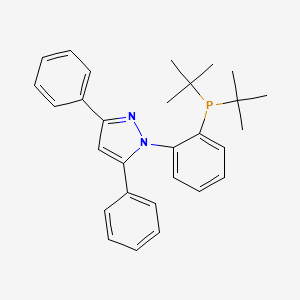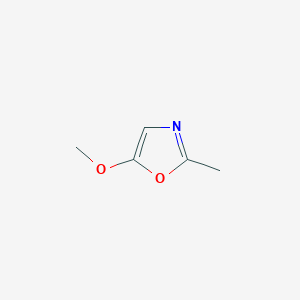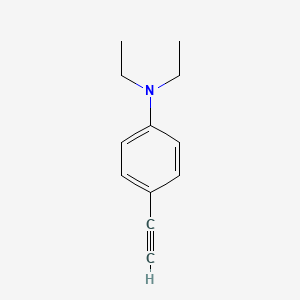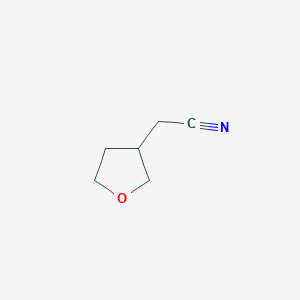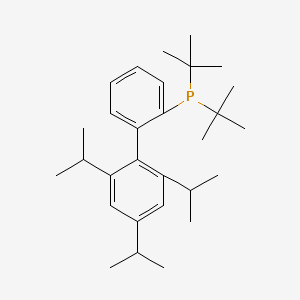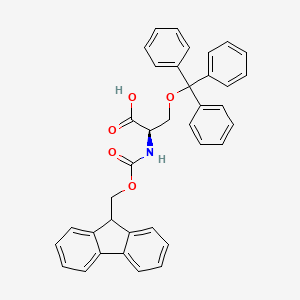![molecular formula C8H9N3 B1312906 (1H-Pyrrolo[2,3-b]pyridin-4-yl)méthanamine CAS No. 888498-07-5](/img/structure/B1312906.png)
(1H-Pyrrolo[2,3-b]pyridin-4-yl)méthanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1H-Pyrrolo[2,3-b]pyridin-4-yl)methanamine is a heterocyclic compound with the molecular formula C8H9N3. This compound is part of the pyrrolopyridine family, which is known for its diverse biological activities and potential therapeutic applications. The structure consists of a pyrrole ring fused to a pyridine ring, with a methanamine group attached at the 4-position of the pyridine ring.
Applications De Recherche Scientifique
(1H-Pyrrolo[2,3-b]pyridin-4-yl)methanamine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential as a biochemical probe due to its ability to interact with various biological targets.
Industry: It is used in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
Target of Action
The primary target of 4-Aminomethyl-7-azaindole, also known as (1H-Pyrrolo[2,3-b]pyridin-4-yl)methanamine, is the tyrosine protein kinase SRC . This kinase plays a crucial role in cellular signaling pathways, regulating processes such as cell proliferation, differentiation, and survival .
Mode of Action
4-Aminomethyl-7-azaindole interacts with its target by docking into the purine binding site of the kinase . It acts as an adenine mimetic heterocyclic , forming hydrogen bonds with the kinase hinge region . This interaction results in the inhibition of the kinase, disrupting its normal function .
Biochemical Pathways
The inhibition of the tyrosine protein kinase SRC by 4-Aminomethyl-7-azaindole affects several biochemical pathways. These pathways are primarily involved in cell signaling, and their disruption can lead to changes in cell behavior . For instance, the compound’s action can inhibit cell proliferation, potentially making it useful in the treatment of diseases characterized by abnormal cell growth, such as cancer .
Pharmacokinetics
The compound’s small molecular weight (average mass 147177 Da ) suggests it may have good bioavailability
Result of Action
The result of 4-Aminomethyl-7-azaindole’s action is the inhibition of the tyrosine protein kinase SRC, leading to disruption of the kinase’s normal function . This can result in decreased cell proliferation, potentially making the compound useful in the treatment of diseases characterized by abnormal cell growth .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1H-Pyrrolo[2,3-b]pyridin-4-yl)methanamine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with an appropriate aldehyde or ketone, followed by cyclization and reduction steps. The reaction conditions often include the use of catalysts such as palladium or copper, and solvents like dimethylformamide (DMF) or ethanol.
Industrial Production Methods
In an industrial setting, the production of (1H-Pyrrolo[2,3-b]pyridin-4-yl)methanamine may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often utilizing automated systems for precise control of reaction parameters. The use of high-pressure reactors and advanced purification techniques such as chromatography and crystallization are common in industrial production.
Analyse Des Réactions Chimiques
Types of Reactions
(1H-Pyrrolo[2,3-b]pyridin-4-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The methanamine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions, often in the presence of a base such as triethylamine.
Major Products
The major products formed from these reactions include N-oxides, amine derivatives, and various substituted pyrrolopyridines, depending on the specific reaction conditions and reagents used.
Comparaison Avec Des Composés Similaires
Similar Compounds
1H-Pyrrolo[2,3-b]pyridine: Lacks the methanamine group but shares the core pyrrolopyridine structure.
1H-Pyrazolo[3,4-b]pyridine: Another heterocyclic compound with a similar fused ring system but different nitrogen positioning.
Uniqueness
(1H-Pyrrolo[2,3-b]pyridin-4-yl)methanamine is unique due to the presence of the methanamine group, which enhances its reactivity and potential for functionalization. This structural feature allows for the development of a wide range of derivatives with diverse biological activities, making it a versatile compound in medicinal chemistry and drug discovery .
Propriétés
IUPAC Name |
1H-pyrrolo[2,3-b]pyridin-4-ylmethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3/c9-5-6-1-3-10-8-7(6)2-4-11-8/h1-4H,5,9H2,(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPNRVZRVBULYGJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=NC=CC(=C21)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50470471 |
Source


|
| Record name | 1-(1H-Pyrrolo[2,3-b]pyridin-4-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50470471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
888498-07-5 |
Source


|
| Record name | 1-(1H-Pyrrolo[2,3-b]pyridin-4-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50470471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

